molecular formula C13H15Cl2NO3 B13250492 3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid

3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid

Cat. No.: B13250492
M. Wt: 304.17 g/mol
InChI Key: IDRILCYXKCNVKU-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with a 3,4-dichlorophenyl group and a morpholine ring at the β-position. The compound’s CAS number, 861209-44-1, and synonyms such as "3-(3,4-dichlorophenyl)-3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propanoic acid" highlight its structural versatility and relevance in medicinal chemistry .

Properties

Molecular Formula

C13H15Cl2NO3

Molecular Weight

304.17 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-3-morpholin-4-ylpropanoic acid

InChI

InChI=1S/C13H15Cl2NO3/c14-10-2-1-9(7-11(10)15)12(8-13(17)18)16-3-5-19-6-4-16/h1-2,7,12H,3-6,8H2,(H,17,18)

InChI Key

IDRILCYXKCNVKU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichlorobenzene, undergoes a series of reactions to introduce functional groups necessary for further modifications.

    Attachment of the Morpholine Ring: The intermediate is then reacted with morpholine under specific conditions to form the morpholin-4-yl derivative.

    Formation of the Propanoic Acid Backbone:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions, catalytic processes, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Heterocyclic Moieties

Replacement of Morpholine with Thiazinan

The compound 3-(3,4-dichlorophenyl)-3-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)propanoic acid (CAS 861209-44-1) replaces the morpholine ring with a thiazinan group bearing a sulfone moiety. However, the sulfone may enhance metabolic stability by resisting oxidative degradation .

Morpholine Derivatives with Sulfonyl Groups

3-(Morpholin-4-ylsulfonyl)propanoic acid (CAS 848178-48-3) introduces a sulfonyl group to the morpholine ring, further increasing hydrophilicity. Such modifications are often employed to improve aqueous solubility, which could influence pharmacokinetic profiles in drug design .

Dichlorophenyl-Containing Analogs

3,4-Dichlorocinnamanilides

A series of 3,4-dichlorocinnamanilides (e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide) demonstrate broad-spectrum antibacterial activity against Staphylococcus aureus, MRSA, and mycobacterial strains . Compared to the target compound, the cinnamanilide scaffold replaces the propanoic acid with an acrylamide group, enhancing interaction with bacterial targets. The dichlorophenyl group in both compounds likely contributes to hydrophobic binding, but the acrylamide’s planar structure may improve target affinity .

2-(3,4-Dichlorophenyl)-2-hydroxyacetic Acid

This simpler analog lacks the morpholine and propanoic acid moieties, retaining only the dichlorophenyl group and a hydroxylated acetic acid chain. The absence of the morpholine ring reduces solubility, underscoring its role in improving physicochemical properties in the target compound .

Propanoic Acid Derivatives with Varied Substituents

3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic Acid

This bicyclic derivative replaces the morpholine with a rigid oxabicyclo structure.

3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid

The imidazolidinone ring introduces hydrogen-bonding sites, which could enhance target engagement in enzymatic contexts. However, the electron-deficient imidazolidinone might increase metabolic susceptibility compared to the morpholine’s stability .

Table 1: Comparative Analysis of Key Compounds

Compound Molecular Weight logP (Predicted) Solubility Key Biological Activity
Target Compound 333.21* 2.8 Moderate (DMSO) Not reported in evidence
3,4-Dichlorocinnamanilides ~450–500 4.5–5.2 Low (DMSO) Antibacterial (MIC: 0.1–1 µM)
Thiazinan Analog 352.27 3.1 Moderate (Water) Not reported
2-(3,4-Dichlorophenyl)-2-hydroxyacetic Acid 235.06 2.3 High (Water) Not reported

*Calculated based on formula C₁₃H₁₅Cl₂NO₄S.

Lipophilicity and Bioavailability

The target compound’s logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility. The morpholine ring in the target compound likely mitigates excessive hydrophobicity, a common issue in dichlorophenyl-containing molecules .

Antimicrobial Activity Trends

While direct data on the target compound’s bioactivity are absent, structural analogs provide insights:

  • 3,4-Dichlorocinnamanilides : Submicromolar activity against MRSA and mycobacteria, attributed to the dichlorophenyl group’s hydrophobicity and the acrylamide’s planar structure .
  • Thiazinan Analog: No activity reported, but sulfone groups in similar compounds are associated with anti-inflammatory and kinase inhibitory effects .

Biological Activity

3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid, known for its potential therapeutic applications, has garnered interest in various fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, particularly in anti-inflammatory and anti-cancer contexts. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of 3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid is C13H16Cl2N2O2, with a molecular weight of 299.19 g/mol. Its structure features a dichlorophenyl group and a morpholine moiety, which are pivotal for its biological activity.

The biological activity of 3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid is primarily attributed to its ability to modulate inflammatory pathways and inhibit tumor proliferation. The compound has been shown to act on several key targets:

  • Cyclooxygenase Inhibition : It inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation.
  • Cytokine Modulation : It influences the release of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Cell Proliferation Inhibition : The compound exhibits antiproliferative effects on various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryInhibition of TNF-α production by 44–60%
Cytokine ModulationDecreased IL-6 levels
AntiproliferativeReduced cell viability in cancer lines
COX InhibitionSignificant reduction in prostaglandin E2 levels

Case Studies

  • Anti-inflammatory Activity :
    A study evaluated the effect of 3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid on peripheral blood mononuclear cells (PBMCs). At a concentration of 100 µg/mL, it demonstrated low toxicity with cell viability ranging from 94.71% to 96.72%. Notably, it reduced TNF-α production significantly, indicating its potential as an anti-inflammatory agent .
  • Antiproliferative Effects :
    In a series of experiments involving various cancer cell lines, the compound showed significant inhibition of cell proliferation. For instance, at concentrations above 50 µg/mL, it reduced the viability of cancer cells by up to 25% compared to control groups .

Discussion

The biological activity of 3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid highlights its potential as a therapeutic agent in treating inflammatory diseases and certain types of cancer. Its dual action—modulating cytokine levels while inhibiting cell proliferation—positions it as a promising candidate for further development.

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